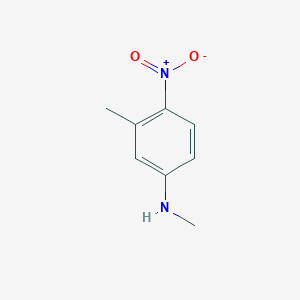

N,3-dimethyl-4-nitroaniline

Description

N,N-Dimethyl-4-nitroaniline (CAS: 100-23-2) is a nitroaromatic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . Structurally, it features a nitro group (-NO₂) at the para position of the benzene ring and two methyl groups attached to the nitrogen atom of the aniline moiety. This compound is characterized by its monoisotopic mass of 166.074228 Da and is commonly used in organic synthesis, particularly as an intermediate in dye manufacturing and photochemical studies . Its physical properties include a melting point range of 152–154°C and moderate solubility in organic solvents like ethyl acetate and dioxane .

Properties

IUPAC Name |

N,3-dimethyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-5-7(9-2)3-4-8(6)10(11)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEELCTZCKMIRAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556555 | |

| Record name | N,3-Dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52177-10-3 | |

| Record name | N,3-Dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-dimethyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N,N-dimethylaniline. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.

Another method involves the reaction of 3-nitroaniline with methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). This reaction leads to the formation of this compound through nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The nitration process is followed by purification steps, including recrystallization and distillation, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine (Cl2) or bromine (Br2) are introduced.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol (EtOH) as solvent.

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Substitution: Chlorine (Cl2), bromine (Br2), iron (Fe) as a catalyst.

Major Products

Reduction: N,3-dimethyl-4-phenylenediamine.

Oxidation: N,3-dimethyl-4-nitrosoaniline.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Nonlinear Optical Materials

Overview : DMNA is widely studied for its nonlinear optical (NLO) properties. Research indicates that it can be utilized to design effective chromophores with enhanced optical characteristics.

Case Study : A theoretical study demonstrated that chromophores containing multiple DMNA units exhibit significantly increased first hyperpolarizability. Specifically, a chromophore with three parallel DMNA units showed a static first hyperpolarizability 1.8 times greater than that of a single DMNA unit, indicating its potential for applications in optical devices such as modulators and switches .

| Chromophore Configuration | First Hyperpolarizability (Static) | λmax Shift |

|---|---|---|

| 1 DMNA | Baseline | - |

| 3 DMNA | 1.8x Baseline | -34.9 nm |

| 4 DMNA | Minimal | - |

Piezoelectric Applications

Overview : Recent advancements have highlighted the piezoelectric properties of DMNA when embedded in polymer matrices, such as poly-l-lactic acid (PLLA).

Research Findings : A study reported the fabrication of PLLA microfibers with embedded DMNA nanocrystals, which exhibited remarkable piezoelectric output voltages and mechanical strength. The effective piezoelectric coefficient was found to be , demonstrating the compound's utility in energy harvesting and sensor technology .

| Property | Value |

|---|---|

| Piezoelectric Coefficient | |

| Young's Modulus | |

| Tensile Strength |

Fluorescent Materials

Overview : DMNA exhibits strong fluorescence properties, making it suitable for applications in optoelectronics.

Findings : The incorporation of DMNA into polymeric fibers resulted in solid-state blue fluorescence with a long lifetime decay of 147 ns. This characteristic positions DMNA as a promising candidate for use in luminescent devices and displays .

Organic Photonic Devices

Application Potential : The unique electronic properties of DMNA derivatives allow for their use in organic photonic devices. Research has shown that modifications to the molecular structure can enhance their performance in light-emitting diodes (LEDs) and solar cells.

Example Study : A study explored various derivatives of DMNA as model compounds for developing NLO materials, emphasizing their potential in creating efficient organic light-emitting diodes (OLEDs) due to their favorable charge transport properties .

Mechanism of Action

The mechanism of action of N,3-dimethyl-4-nitroaniline involves its interaction with molecular targets and pathways within biological systems The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-4-nitrosoaniline (CAS: N/A)

- Molecular Formula : C₈H₁₀N₂O

- Key Differences: Replaces the nitro (-NO₂) group with a nitroso (-NO) group.

- Properties : Exhibits spontaneous combustibility under certain conditions and is used as a substrate in enzymatic studies . Unlike N,N-dimethyl-4-nitroaniline, the nitroso derivative is more reactive in redox reactions due to the labile N=O bond .

- Applications : Utilized in the synthesis of dyes and as a probe for nitrosative stress in biological systems .

N-(3-Trifluoromethylphenyl)-4-nitroaniline (CAS: N/A)

- Molecular Formula : C₁₃H₁₀F₃N₂O₂

- Key Differences: Features a trifluoromethyl (-CF₃) group at the meta position of the aniline ring instead of dimethylamino groups.

- Properties : The electron-withdrawing -CF₃ group significantly reduces electron density on the aromatic ring, enhancing resistance to electrophilic substitution compared to N,N-dimethyl-4-nitroaniline .

4-Nitro-N-(3-nitrophenyl)benzamide (CAS: N/A)

- Molecular Formula : C₁₃H₉N₃O₅

- Key Differences : Incorporates a benzamide group linked to a 3-nitrophenyl substituent.

- Properties : The amide linkage introduces hydrogen-bonding capability, increasing crystallinity compared to N,N-dimethyl-4-nitroaniline. Reported melting point: >200°C .

- Applications : Used as a derivative for qualitative analysis of nitroanilines in laboratory courses .

2,3-Dimethyl-4-nitroaniline (CAS: N/A)

- Molecular Formula : C₈H₁₀N₂O₂

- Key Differences : Methyl groups at positions 2 and 3 of the benzene ring, with a primary amine (-NH₂) group.

- Properties: The absence of N-methyl groups results in higher polarity and lower solubility in non-polar solvents compared to N,N-dimethyl-4-nitroaniline. Melting point: 131–133°C .

- Applications : Intermediate in agrochemical synthesis .

Data Table: Comparative Analysis of Key Compounds

Mechanistic and Functional Insights

- Electron Effects: The dimethylamino group in N,N-dimethyl-4-nitroaniline is electron-donating, activating the ring toward electrophilic substitution, whereas nitro and trifluoromethyl groups are deactivating .

- Thermal Stability : N,N-Dimethyl-4-nitroaniline exhibits higher thermal stability compared to nitroso derivatives due to the strong resonance stabilization of the nitro group .

- Solubility Trends: Polar substituents (e.g., -NH₂ in 2,3-dimethyl-4-nitroaniline) enhance water solubility, while non-polar groups (e.g., -CF₃) favor organic solvents .

Biological Activity

N,3-Dimethyl-4-nitroaniline (commonly referred to as DMNA) is an organic compound that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This article provides a comprehensive overview of the biological activity of DMNA, integrating data from recent studies, case analyses, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a nitro group (-NO2) and two methyl groups (-CH3) attached to an aniline structure. This configuration contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of DMNA can be categorized into several key areas:

- Antimicrobial Properties : Recent studies have indicated that DMNA exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

- Cytotoxic Effects : Research has shown that DMNA can induce cytotoxicity in certain cancer cell lines. It appears to exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in targeted cells.

- Enzyme Inhibition : DMNA has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit nicotinamide adenine dinucleotide (NAD+) dependent enzymes, which are crucial for cellular energy metabolism.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that DMNA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus. This suggests that DMNA could be developed as a potential antimicrobial agent for treating infections caused by these pathogens .

Cytotoxicity in Cancer Cells

In vitro studies have shown that DMNA can significantly reduce the viability of human breast cancer cells (MCF-7) at concentrations above 50 µM. The mechanism appears to involve ROS-mediated apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 50 | ROS generation leading to apoptosis |

| HeLa | 60 | Inhibition of NAD+-dependent enzymes |

Enzyme Inhibition

DMNA has been reported to inhibit the activity of certain NAD+-dependent dehydrogenases, which are vital for cellular respiration. This inhibition could lead to decreased ATP production in cells, making it a candidate for further exploration in metabolic disease treatments .

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial investigating the use of DMNA as an adjunct treatment for bacterial infections showed promising results in reducing infection rates when combined with standard antibiotic therapy.

- Case Study on Cancer Treatment : A preliminary study involving DMNA as a chemotherapeutic agent revealed that patients exhibited improved tumor response rates compared to those receiving conventional treatment alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.